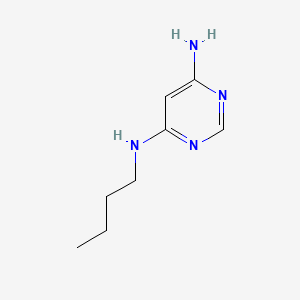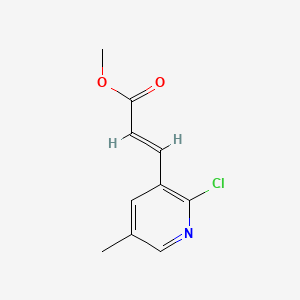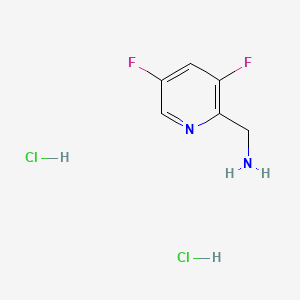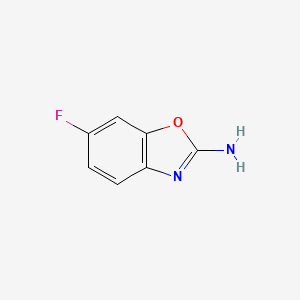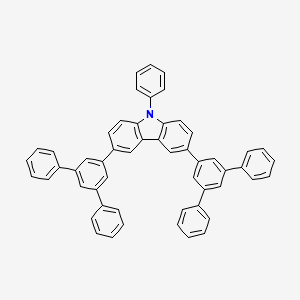
9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are known for their aromatic properties and are widely used in organic electronics, pharmaceuticals, and as intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Carbazole Core: This can be achieved through cyclization reactions involving aniline derivatives.
Functionalization: Introduction of phenyl and diphenylphenyl groups through Friedel-Crafts alkylation or Suzuki coupling reactions.
Industrial Production Methods
Industrial production may involve scalable synthetic routes with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Carbazole derivatives can undergo oxidation to form carbazole-3,6-diones.
Reduction: Reduction reactions can convert carbazoles to tetrahydrocarbazoles.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Carbazole-3,6-diones.
Reduction: Tetrahydrocarbazoles.
Substitution: Halogenated carbazoles or other substituted derivatives.
Applications De Recherche Scientifique
9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole and its derivatives have applications in various fields:
Chemistry: Used as intermediates in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for their pharmacological properties.
Industry: Employed in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action for compounds like 9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole depends on their specific application:
In Electronics: Acts as a charge transport material in OLEDs.
In Medicine: May interact with biological targets such as enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Phenylcarbazole
- 3,6-Diphenylcarbazole
- 9H-Carbazole
Comparison
9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. Compared to simpler carbazoles, it may offer enhanced performance in electronic applications or different biological activities.
Propriétés
IUPAC Name |
3,6-bis(3,5-diphenylphenyl)-9-phenylcarbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H37N/c1-6-16-38(17-7-1)44-30-45(39-18-8-2-9-19-39)33-48(32-44)42-26-28-53-51(36-42)52-37-43(27-29-54(52)55(53)50-24-14-5-15-25-50)49-34-46(40-20-10-3-11-21-40)31-47(35-49)41-22-12-4-13-23-41/h1-37H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHSOUPRKHXZPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC4=C(C=C3)N(C5=C4C=C(C=C5)C6=CC(=CC(=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H37N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
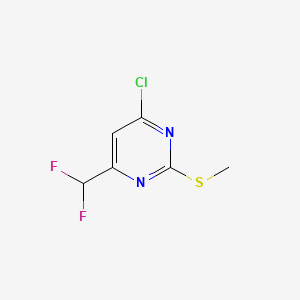
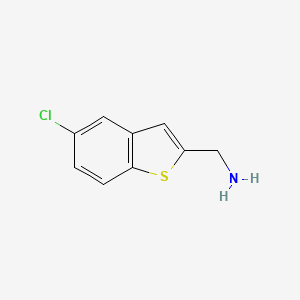
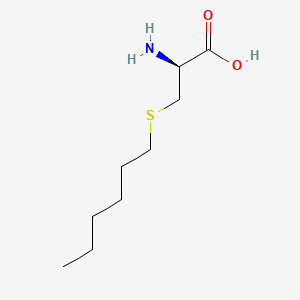
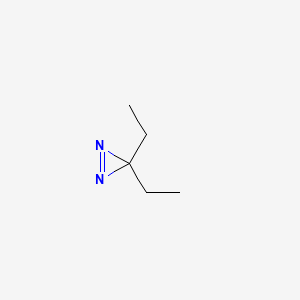
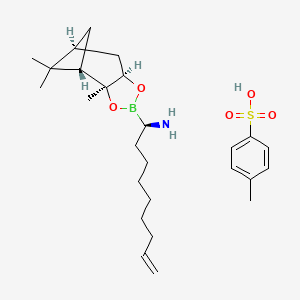
![methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598452.png)
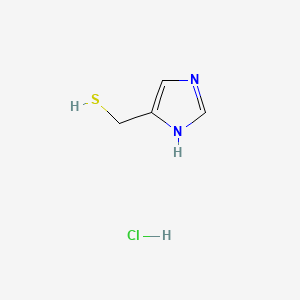
![6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B598455.png)
![6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B598456.png)
